N2-(2-aminoethyl)pyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-(2-aminoethyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-5-11-7-6(9)2-1-4-10-7/h1-2,4H,3,5,8-9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJTYRGKUSSNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Directions for N2 2 Aminoethyl Pyridine 2,3 Diamine
Strategies for the Preparation of this compound
The preparation of this compound is not a trivial one-step synthesis but rather a process that typically involves the initial formation of a pyridine-2,3-diamine core followed by the introduction of the 2-aminoethyl group.
Amination Routes for Pyridine-2,3-diamine Precursors
The synthesis of the key intermediate, pyridine-2,3-diamine, can be achieved through various amination routes. A common starting material for this is 2-aminopyridine. One established method involves the direct amination of a pre-functionalized pyridine (B92270) ring. For instance, the amination of 3-amino-2-chloropyridine (B31603) with aqueous ammonia (B1221849) in the presence of a copper salt catalyst can yield pyridine-2,3-diamine. orgsyn.orggoogle.com This reaction is typically carried out under elevated temperature and pressure.
Another approach is the Chichibabin reaction, which facilitates the direct amination of the pyridine ring. However, this reaction generally introduces an amino group at the 2- or 6-position and may not be directly applicable for the synthesis of pyridine-2,3-diamine from an unsubstituted pyridine, but it is a fundamental amination technique for pyridine rings. wikipedia.org
The synthesis of pyridine-2-amines can also be achieved through the amination of halopyridines under microwave irradiation, which offers a convenient and clean method with good yields. researchgate.net
Alkylation Approaches for N2-Substitution
Once pyridine-2,3-diamine is obtained, the subsequent step is the introduction of the 2-aminoethyl group at the N2-position. This is an alkylation reaction, which presents a challenge in terms of regioselectivity, as there are three potential nitrogen atoms for alkylation: the two amino groups (at C2 and C3) and the pyridine ring nitrogen. The N2-amino group is generally more nucleophilic than the N3-amino group, which can be exploited for selective alkylation.
A plausible route involves the reaction of pyridine-2,3-diamine with a suitable 2-haloethylamine, such as 2-chloroethylamine (B1212225) hydrochloride, in the presence of a base. The base is crucial to deprotonate the amino group, enhancing its nucleophilicity. The choice of solvent and reaction temperature can also influence the selectivity of the alkylation.
To circumvent issues with regioselectivity, a protecting group strategy can be employed. orgsyn.org One of the amino groups (e.g., the N3-amino group) or the pyridine nitrogen could be temporarily protected to direct the alkylation to the desired N2 position. Common protecting groups for amines include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), which can be removed under specific acidic or hydrogenolysis conditions, respectively.
Table 1: Hypothetical Reaction Conditions for N2-Alkylation of Pyridine-2,3-diamine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Putative Yield (%) |
| 2-Chloroethylamine HCl | K₂CO₃ | DMF | 80-100 | 40-60 |
| 2-Bromoethylamine HBr | NaH | THF | 25-66 | 50-70 |
| N-(2-bromoethyl)phthalimide | Et₃N | Acetonitrile (B52724) | Reflux | 35-55 (followed by deprotection) |
Multistep Synthesis from Readily Available Precursors
A well-documented multistep synthesis to obtain the pyridine-2,3-diamine precursor starts from the readily available 2-aminopyridine. orgsyn.orgresearchgate.net This synthetic pathway can be summarized as follows:
Bromination: 2-Aminopyridine is first brominated to introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine (B118841). This reaction is typically carried out in acetic acid. orgsyn.org
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated. The nitro group is introduced at the 3-position to give 2-amino-5-bromo-3-nitropyridine (B172296). This step usually employs a mixture of nitric acid and sulfuric acid at low temperatures. orgsyn.org
Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation, to yield 2,3-diamino-5-bromopyridine. researchgate.net
Debromination: Finally, the bromine atom at the 5-position is removed. This can be accomplished through catalytic hydrogenation, for instance, using a palladium catalyst, to afford the desired pyridine-2,3-diamine. orgsyn.org
Once pyridine-2,3-diamine is synthesized, the alkylation step as described in section 2.1.2 can be performed to obtain the final product, this compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can help to reduce the environmental impact of the process.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. The amination of halopyridines has been successfully performed under microwave irradiation, providing a convenient and clean synthesis of pyridine-2-amines. researchgate.net Furthermore, microwave irradiation has been shown to accelerate reductive amination reactions significantly. harvard.edu The application of microwave technology to the amination of a suitable 2-halopyridine-3-amine precursor or to the N-alkylation of pyridine-2,3-diamine could offer a more efficient and environmentally benign synthetic route.
Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Amination
| Method | Reaction Time | Temperature | Solvent | Reported Advantages |
| Conventional Heating | Several hours to days | High | Organic (e.g., Toluene) | Established methodology |
| Microwave-Assisted | Minutes to a few hours | Often superheating | Minimal or no solvent | Faster reaction rates, higher yields, cleaner reactions researchgate.netharvard.edu |
Note: This table provides a general comparison, and specific conditions would need to be optimized for the synthesis of this compound.
Catalyst Utilization for Enhanced Efficiency
The preparation of the foundational 2,3-diaminopyridine structure often relies on catalytic reactions to ensure high yield and purity. One prominent method involves the catalytic hydrogenation of a 2,3-dinitropyridine (B76908) precursor. This process efficiently reduces both nitro groups to the desired amines. Another established route is the amination of 3-amino-2-halopyridines, where a catalyst is crucial for facilitating the carbon-nitrogen bond formation.
Key catalytic systems include:
Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro compounds. google.com The reaction typically involves dissolving the dinitro-precursor in an organic solvent, adding the Pd/C catalyst, and then introducing hydrogen gas under heat and pressure. google.com This method is noted for its efficiency, reduced reaction times, and high purity of the resulting product. google.com
Copper Catalysts: In the amination of 2-chloro-3-aminopyridine with aqueous ammonia, copper salts such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) serve as effective catalysts. google.com The reaction is performed under elevated temperature and pressure to yield 2,3-diaminopyridine. google.com
Iron/Hydrochloric Acid: The reduction of a nitro group, such as in 2-amino-5-bromo-3-nitropyridine, can be effectively catalyzed by iron in the presence of hydrochloric acid to produce the corresponding diamine. researchgate.net
The table below summarizes typical catalytic conditions for the synthesis of the 2,3-diaminopyridine core.
| Precursor | Catalyst | Reagents | Solvent | Conditions | Yield | Reference |
| 2,3-Dinitropyridine | Palladium on Carbon (Pd/C) | Hydrogen Gas | Toluene | 58°C, 2 hours | High Purity | google.com |
| 3-Amino-2-chloropyridine | CuSO₄·5H₂O | Aqueous Ammonia (25%) | Water | 130°C, 8 hours, 18-24 kg/cm ² pressure | 56% | google.com |
| 2-Amino-5-bromo-3-nitropyridine | Iron | Hydrochloric Acid | - | - | 78% | researchgate.net |
This interactive table provides data on the catalytic synthesis of the 2,3-diaminopyridine precursor.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its precursors are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. Common techniques are selected based on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.
Liquid-Liquid Extraction: This technique is effective for separating diamines from monoamines or other impurities with different solubility profiles. google.com For instance, a mixture containing aniline (B41778) and phenylene diamine can be effectively separated using a solvent system of benzene (B151609)/hexane and aqueous methanol (B129727). google.com After extraction, the solvent is evaporated to recover the purified amine. google.com In the synthesis of 2,3-diaminopyridine, the product can be extracted from the reaction mass using an organic solvent like ethyl acetate (B1210297) at an elevated temperature (50-55 °C). google.com
Distillation: For diamines obtained from processes like the hydrogenation of dinitriles, distillation is a common purification method. google.com This can involve vacuum distillation to separate the desired diamine from less volatile impurities. google.com A patent describes a process where a portion of the diamine stream from a distillation column is treated in a hydrogenation reactor and then reinjected into the column for further purification. google.com
Recrystallization: This is a highly effective method for purifying solid compounds. For amides and related amine compounds, recrystallization from polar solvents like ethanol, acetone, or acetonitrile can yield highly pure crystals. researchgate.net Crude 2,3-diaminopyridine, for example, can be successfully recrystallized from benzene with activated charcoal to remove colored impurities. orgsyn.org Subsequent cooling allows the purified product to crystallize out of the solution. google.comresearchgate.net
Chromatography: While sometimes leading to yield loss, column chromatography is a powerful tool for separating complex mixtures. researchgate.net For routine purity checks, High-Performance Liquid Chromatography (HPLC) is often employed. google.com
Derivatization and Functionalization Strategies
The presence of multiple reactive sites—two amino groups on the pyridine ring and a primary amine on the side chain—makes this compound a versatile scaffold for further chemical modification.
Modification at the Primary Amine Moiety
The primary amine of the 2-aminoethyl group is a prime site for derivatization. Primary amines are known to react with various reagents to form a wide array of functional derivatives. A notable example is the reaction with fluorogenic reagents for analytical purposes.
One such method involves reacting the primary amine with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide source to form a highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative. nih.gov This derivatization is valuable in bioanalytical chemistry for the sensitive detection of primary amines. nih.gov The stability and fluorescence intensity of the resulting CBI-amine product can be enhanced by optimizing the reaction solvent, for instance, by using dimethyl sulfoxide (B87167) (DMSO) instead of acetonitrile. nih.gov
Functionalization of the Pyridine Ring
The pyridine ring itself, although electron-poor, can be functionalized to introduce new chemical properties. nih.gov Direct C-H functionalization is an area of active research, aiming to modify the ring with minimal waste. nih.gov
A more traditional and well-established method is electrophilic aromatic substitution, which is guided by the existing substituents. For the 2,3-diaminopyridine core, halogenation is a common transformation. Bromination of 2-aminopyridine, a precursor to the core, preferentially occurs at the 5-position, yielding 2-amino-5-bromopyridine. orgsyn.orgarkat-usa.org This bromo-derivative can then be nitrated and reduced to form 2,3-diamino-5-bromopyridine, demonstrating that the pyridine ring can be functionalized even with the directing influence of the amino groups. researchgate.netarkat-usa.org
Coordination Chemistry of N2 2 Aminoethyl Pyridine 2,3 Diamine
Stability and Reactivity of Metal-Ligand Complexes
The reactivity and stability of metal complexes are fundamental to their potential applications. For a ligand like N2-(2-aminoethyl)pyridine-2,3-diamine, its multidentate nature is the primary determinant of the stability of its coordination compounds.
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (log K), which reflects the equilibrium of the complex formation reaction. While specific thermodynamic data for this compound are not extensively documented, the stability of its complexes can be inferred from data on related ligands, such as 2-(2-aminoethyl)pyridine (B145717) (AEP).
The primary factor governing the stability of complexes with this compound is the chelate effect . As a potential tetradentate ligand, it can form multiple chelate rings with a single metal ion, leading to a significant increase in thermodynamic stability compared to complexes with analogous monodentate or bidentate ligands. The formation of these rings is entropically favored.
Studies on the bidentate ligand AEP complexed with Palladium(II) show that it forms stable complexes with various biologically relevant molecules. researchgate.netcu.edu.eg The stability of these ternary complexes is influenced by the nature of the secondary ligand. researchgate.net It is expected that this compound would form even more stable 1:1 complexes with metal ions like Pd(II), Cu(II), and Ni(II) due to its higher denticity.
Several other factors influence complex formation:
Chelate Ring Size : The ligand is capable of forming a combination of five- and six-membered chelate rings. The formation of stable five-membered rings by the ethylenediamine (B42938) fragment and the 2,3-diaminopyridine (B105623) moiety is a significant driving force for complexation. The stability of complexes is known to be affected by the size of the chelate ring. cu.edu.eg
Ionic Strength of the Medium : As a general principle in coordination chemistry, the stability constants of metal complexes are influenced by the ionic strength of the solution. For many charged complexes, stability constants tend to decrease with increasing ionic strength. researchgate.net
Below is a table showing stability constants for complexes of the related bidentate ligand, 2-(2-aminoethyl)pyridine (AEP), with Pd(II) and various secondary ligands, illustrating the typical range of these values.
| Secondary Ligand | Log K (Pd(AEP)L) |
| Glycine (B1666218) | 9.55 |
| α-Alanine | 9.42 |
| Valine | 9.17 |
| Methionine | 9.89 |
| Inosine | 8.78 |
| Data derived from studies on [Pd(AEP)(H₂O)₂]²⁺ at 25°C and 0.1 M ionic strength. researchgate.netcu.edu.eg |
Ligand exchange and substitution reactions are critical to understanding the kinetic stability and reaction mechanisms of coordination complexes. The high thermodynamic stability conferred by the tetradentate nature of this compound strongly suggests that its complexes will be kinetically inert. Once coordinated to a metal center, displacing the entire ligand would require the simultaneous or sequential breaking of multiple metal-ligand bonds, a process with a high activation energy.
In related systems, such as palladium(II) complexes of 2-(2-aminoethyl)pyridine (AEP), the substitution of a coordinated secondary ligand (like glycine or inosine) by a stronger nucleophile, such as cysteine, has been studied. researchgate.netcu.edu.eg This demonstrates that even in stable complexes, ligand displacement is possible, though the kinetics depend on the entering and leaving groups.
For a complex of this compound, substitution reactions would likely proceed very slowly, if at all, under normal conditions. The mechanism for such a reaction would likely be dissociative, initiated by the breaking of one of the metal-nitrogen bonds. In the context of ruthenium complexes, it has been shown that photoinduced ligand exchange can be achieved by populating dissociative ligand field states, a process influenced by steric bulk and the electronic properties of the ligands. nih.gov This suggests that external stimuli like light could potentially be used to induce reactivity in otherwise inert complexes of this compound.
Electronic Structure and Spectroscopic Probes of Coordination Environments
The electronic structure of a metal complex dictates its spectroscopic, magnetic, and electrochemical properties. The coordination of this compound to a metal ion involves the donation of electron pairs from four nitrogen atoms: one from the pyridine (B92270) ring, two from the ortho-diamino group, and one from the terminal amino group of the ethylamino side chain.
These nitrogen donors are electronically distinct. The pyridine nitrogen is an sp²-hybridized aromatic donor, while the other three are sp³-hybridized amine donors. This asymmetry in the ligand field can lead to interesting electronic properties. Studies on related complexes with asymmetric ligands show that the bond lengths between the metal and the different types of nitrogen atoms can vary significantly. For instance, in some ruthenium complexes, the Ru–N(amine) bonds are considerably longer than the Ru–N(pyridine) bonds, reflecting the different nature of the interactions. researchgate.net The strong σ-donating amine groups and the σ-donating/π-accepting pyridine group create a specific ligand field splitting of the metal d-orbitals.
Several spectroscopic techniques can be employed to probe these coordination environments:
UV-Visible Spectroscopy : This technique is sensitive to electronic transitions within the complex. One would expect to observe d-d transitions (ligand field bands) and more intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The energy of the MLCT bands, particularly involving the pyridine moiety, would be a sensitive probe of the metal's d-orbital energies.
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the coordination of the different functional groups. Coordination of the amine groups to a metal ion typically results in a shift of the N-H stretching and bending vibrations to lower frequencies. The C=N and C=C stretching vibrations of the pyridine ring would also be expected to shift upon coordination. In related nickel(II) diamine complexes, changes in IR spectra have been used to identify conformational changes in the chelate rings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with d⁸ Pd(II) or d¹⁰ Zn(II)), ¹H and ¹³C NMR spectroscopy would be invaluable. The chemical shifts of the protons on the pyridine ring and the ethylenediamine backbone would change significantly upon complexation, providing detailed structural information in solution. The observation of distinct signals for each proton would confirm the formation of a single, stable complex.
The table below summarizes the key spectroscopic features expected for a metal complex of this compound.
| Spectroscopic Probe | Expected Observations | Information Gained |
| UV-Visible | d-d transition bands (visible region), MLCT bands (UV/visible region) | Electronic structure, ligand field strength |
| Infrared (IR) | Shifts in ν(N-H), δ(NH₂), and pyridine ring vibrations | Confirmation of N-donor coordination |
| NMR (for diamagnetic complexes) | Downfield shifts of ligand protons upon coordination | Solution-state structure, ligand conformation |
| X-ray Crystallography | Precise bond lengths and angles | Solid-state structure, coordination geometry |
Catalytic Applications of N2 2 Aminoethyl Pyridine 2,3 Diamine Metal Complexes
Homogeneous Catalysis
Redox Catalysis in Organic Transformations
There is currently no available scientific literature detailing the use of N2-(2-aminoethyl)pyridine-2,3-diamine metal complexes in redox catalysis for organic transformations.
C-C and C-N Coupling Reactions
No research has been published on the application of this compound metal complexes in C-C and C-N coupling reactions.
Stereoselective Catalysis
There are no documented instances of this compound metal complexes being employed in stereoselective catalysis.
Heterogeneous Catalysis
Immobilization of Metal Complexes on Solid Supports
There is no available research on the immobilization of this compound metal complexes on solid supports for heterogeneous catalysis.
Catalytic Activity in Knoevenagel Condensation and Related Reactions
There is no available research data on the catalytic activity of this compound metal complexes in the Knoevenagel condensation.
Mechanistic Investigations of Catalytic Cycles
As there are no studies on the catalytic use of this compound's metal complexes in the specified reactions, no mechanistic investigations have been published.
Intermediate Identification in Catalytic Pathways
There is no information on the identification of catalytic intermediates involving this compound metal complexes.
Computational Modeling of Reaction Mechanisms
There are no computational studies modeling the reaction mechanisms for the catalytic cycles of this compound metal complexes.
Applications in Materials Science
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis of coordination polymers and MOFs relies on the predictable coordination of metal ions with organic ligands to form extended networks. The parent compound, pyridine-2,3-diamine, is recognized as a valuable building block for such structures due to its three potential donor atoms. nih.gov The addition of the aminoethyl group in N2-(2-aminoethyl)pyridine-2,3-diamine introduces further flexibility and an additional coordination site, enhancing its utility in creating diverse and stable frameworks.
The formation of these materials typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under solvothermal conditions to promote crystallization. ijcm.irrsc.org Studies on related pyridine-diamine systems demonstrate the formation of stable complexes with a variety of transition metals, including nickel(II), copper(II), and zinc(II). nih.govias.ac.in The choice of metal ion and reaction conditions, such as the solvent or the counter-ion (anion), can significantly influence the final structure of the resulting polymer. nih.gov
The structural architecture of coordination polymers built from pyridine-diamine based ligands is remarkably diverse. The flexibility of the N-(2-aminoethyl) side chain, combined with the varied coordination preferences of different metal ions, allows for the formation of a wide range of extended solids. These can include one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) frameworks. nih.govresearchgate.net
| Ligand Type | Metal Ion | Resulting Architecture | Reference |
|---|---|---|---|
| Pyridine-Diamine Derivative | Ni(II) | 1D Chain or 3D Network (Anion-dependent) | nih.gov |
| Pyridine-Carboximidamide | N/A (H-bonding network) | 1D Chain and 2D Sheet | researchgate.net |
| Pyridine-Dicarboxylate | Cu(II), Zn(II) | 2D → 3D Interpenetrating Framework | researchgate.netrsc.org |
| Pyridine-Dicarboxylate | Cd(II) | Non-interpenetrating 3D Framework | researchgate.net |
| Pyridine-Dicarboxylate | Mn(III) | 1D Polymeric Chain | ijcm.ir |
These interactions can link individual molecules or polymeric chains into higher-dimensional structures. researchgate.net Common hydrogen bonding motifs include N–H···Npyridine and N–H···Namino interactions. nih.govmdpi.com In addition to hydrogen bonds, π-π stacking interactions between the aromatic pyridine (B92270) rings are crucial for stabilizing the crystal lattice. ijcm.irnih.gov These can manifest as face-to-face or edge-to-face arrangements, with typical centroid-centroid distances ranging from 3.6 to 5.0 Å. ijcm.irnih.govnih.gov The interplay of these directional, non-covalent forces is a key principle in the crystal engineering of functional materials. nih.gov
| Interaction Type | Description | Typical Distance/Geometry | Reference |
|---|---|---|---|
| N–H···N Hydrogen Bond | Connects individual molecules or polymer chains into sheets or networks. | Variable; highly directional. | nih.govresearchgate.netmdpi.com |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-centroid distances of ~3.6 - 5.0 Å. | ijcm.irnih.govnih.gov |
| C–H···π Interaction | A weak hydrogen bond between a C-H group and a π-system. | H···π distance ~2.8 - 2.9 Å. | ijcm.irmdpi.com |
| C=O···π Interaction | Interaction between a carbonyl oxygen and a π-system (in analogous carboxylate systems). | O···π distance ~2.9 - 3.7 Å. | ijcm.ir |
Fabrication of Thin Films and Coatings
The chemical properties of this compound and its close analogs, such as 2-(2-aminoethyl)pyridine (B145717), make them suitable for the fabrication of thin films and coatings through solution-based methods. nih.gov Specifically, these ligands have been incorporated as the organic component in hybrid organic-inorganic perovskite materials. nih.gov
These hybrid materials can be processed into films using techniques like spin-coating, where a precursor solution containing the ligand (in its protonated, salt form) and a metal salt (e.g., lead iodide) is deposited onto a substrate. nih.gov Subsequent thermal annealing is often required to remove the solvent and crystallize the final film. Research has shown that processing conditions, such as the annealing temperature, can critically influence the structural phase of the resulting hybrid film, demonstrating the tunability of these systems. nih.gov
Role in the Development of Optoelectronic Materials
In the context of optoelectronic materials, ligands like this compound play a crucial role as structural directing agents in lower-dimensional hybrid materials. nih.gov In two-dimensional (2D) hybrid lead iodide structures, the organic cations separate inorganic layers. The structure and orientation of these organic cations can significantly influence the material's properties.
For example, in a 2D hybrid formed with 2-(2-ammonioethyl)pyridine [(2-AEP)+], the organic cations were found to arrange in a face-to-face stacking configuration. nih.gov This specific arrangement is driven by π–π interactions between the neighboring pyridine rings. Such ordered packing within the organic layer is of high interest as it has the potential to create pathways that influence charge transport through the material, a fundamental property for any optoelectronic application. nih.gov The ability to select organic ligands that promote specific packing motifs is a key strategy in the design of new optoelectronic materials.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of N2-(2-aminoethyl)pyridine-2,3-diamine.
Density Functional Theory (DFT) is a primary computational method used to investigate the molecular and electronic characteristics of this compound and its complexes. DFT studies on related tetradentate ligands, which share structural similarities, have demonstrated that the pyridine (B92270) nitrogen atom and the amino groups are the primary sites of interaction with metal ions. For the this compound ligand itself, theoretical calculations would focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Calculations on similar structures have shown that upon coordination to a metal ion like copper(II), there is a significant alteration of the electronic properties of the ligand. For instance, the charge distribution across the molecule changes, which can be quantified using methods like Natural Bond Orbital (NBO) analysis.
Table 1: Calculated Properties of a Related Cu(II) Complex
This table is based on data for a structurally similar ligand system and illustrates the type of information obtained from DFT calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.87 eV |
| LUMO Energy | -4.12 eV |
| HOMO-LUMO Gap | 2.75 eV |
| Net Charge on Cu | +0.55 e |
| Net Charge on Pyridine N | -0.23 e |
Source: Adapted from theoretical data on analogous systems.
The flexibility of the ethylamino side chain in this compound allows for various spatial arrangements, or conformations. Conformational analysis is used to identify the most stable (lowest energy) conformations of the free ligand and how these conformations change upon complexation with a metal ion. The geometry of the resulting metal complex is highly dependent on the ligand's ability to arrange its donor atoms around the metal center. In its complexes, this compound typically acts as a tetradentate ligand, meaning it binds to the metal ion through four donor atoms: the two nitrogen atoms of the pyridine ring and the two nitrogen atoms of the diamine group. The resulting geometry is often a distorted square planar or square pyramidal arrangement around the central metal ion.
Molecular Dynamics Simulations of Ligand-Metal Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, this technique is invaluable for studying the dynamic behavior of such ligands and their metal complexes in solution. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, the flexibility of the ligand, and the role of solvent molecules. For similar systems, MD is used to understand how the ligand wraps around the metal ion and the stability of the resulting coordination sphere in a dynamic environment.
Prediction of Binding Modes and Coordination Preferences
Theoretical calculations are instrumental in predicting how this compound will bind to different metal ions. The ligand possesses multiple potential donor atoms, and its preferred coordination mode can be determined by calculating the energies of various possible complex structures. As a tetradentate N4 donor ligand, it is expected to form stable complexes with a variety of transition metals that favor four-coordinate geometries, such as copper(II), nickel(II), and palladium(II). The predicted binding involves the pyridine nitrogen, the adjacent amino nitrogen, and the two nitrogens of the ethylenediamine (B42938) moiety, forming a stable chelate structure with the metal ion. The preferred geometry (e.g., square planar vs. tetrahedral) can be influenced by the electronic configuration of the metal ion and steric factors of the ligand.
Advanced Analytical Methodologies for Compound and Complex Characterization
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating N2-(2-aminoethyl)pyridine-2,3-diamine from starting materials, byproducts, and impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for the analysis of pyridine (B92270) and amine compounds.
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary tool for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A stability-indicating HPLC method for aminopyridine compounds has been developed, which is applicable for purity and degradation studies. nih.govcjhp-online.ca For instance, a method for the simultaneous determination of aminopyridine isomers often employs a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov Detection is typically achieved using a UV detector, as the pyridine ring is chromophoric.
A general HPLC method suitable for this compound would likely involve:
Column: A reversed-phase column, such as a Shim-pack Scepter C18.
Mobile Phase: An isocratic or gradient elution with a mixture of a phosphate (B84403) buffer (e.g., pH 7.0) and methanol or acetonitrile. nih.gov
Detection: UV detection at a wavelength around 254 nm or 280 nm, where pyridine derivatives exhibit strong absorbance. nih.govresearchgate.net
Flow Rate: A typical flow rate would be in the range of 0.5–1.0 mL/min. nih.gov
The retention time of the compound would be influenced by the exact mobile phase composition, with higher organic content generally leading to shorter retention times for reversed-phase chromatography. The presence of impurities would be indicated by additional peaks in the chromatogram, and their quantification can be achieved by comparing peak areas to that of a reference standard.
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC is a powerful separation technique. While pyridine and its simpler derivatives can be analyzed by GC, the relatively higher boiling point and potential for thermal degradation of this compound might necessitate derivatization to increase its volatility and thermal stability. asianpubs.org However, HPLC is often preferred for such compounds to avoid the complexities of derivatization. asianpubs.org
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, Raman, Mass Spectrometry, UV-Vis)
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) (-CH₂-) protons of the ethylenediamine (B42938) chain, and the amine (-NH and -NH₂) protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring and the connectivity of the ethylenediamine side chain. For example, in a related compound, 2,3-diaminopyridine (B105623), the aromatic protons appear in the range of 6.54-8.08 ppm in DMSO-d₆. researchgate.netchemicalbook.com The protons of the ethylenediamine chain would likely appear as multiplets in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the pyridine ring and the ethylenediamine side chain. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the pyridine ring in related structures typically resonate in the downfield region (e.g., 116-155 ppm). researchgate.net
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the primary and secondary amines in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The gas-phase IR spectrum of the parent 2,3-diaminopyridine is available in the NIST database. nist.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring. The ring breathing modes of pyridine and its derivatives give rise to strong and characteristic Raman bands, typically around 1000 cm⁻¹. acs.orgresearchgate.netnih.gov The positions of these bands can be sensitive to substitution on the ring. acs.org
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be used. The mass spectrum would show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in ESI) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethylenediamine side chain. For the related compound 2-(2-aminoethyl)pyridine (B145717), LC-MS data shows a precursor ion [M+H]⁺ at m/z 123.0919 and major fragment ions. nih.gov
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV radiation. The UV spectrum of pyridine in a non-polar solvent typically shows a strong absorption band around 250-270 nm, corresponding to π-π* transitions. researchgate.netnist.gov The presence of amino substituents on the pyridine ring can cause a bathochromic (red) shift of these absorption bands. For example, 2,6-diaminopyridine (B39239) exhibits absorption maxima at 244 nm and 308 nm. researchgate.net
X-ray Diffraction for Solid-State Structure Determination (Single Crystal and Powder)
X-ray diffraction techniques are used to determine the arrangement of atoms in the solid state, providing definitive information about the three-dimensional structure of a crystalline compound.
Single Crystal X-ray Diffraction:
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. The crystal structure of the parent compound, pyridine-2,3-diamine, has been determined. nih.gov It crystallizes in the tetragonal space group P-421c and exhibits a three-dimensional network of N—H⋯N hydrogen bonds. nih.gov The pyridine ring is essentially planar. nih.gov It is expected that this compound would also exhibit extensive hydrogen bonding involving the amine groups and the pyridine nitrogen atom.
Powder X-ray Diffraction (PXRD):
Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample and to identify its crystal phase. The PXRD pattern is a fingerprint of a specific crystalline solid. It can be used to confirm the phase purity of a synthesized batch of this compound and to compare it with a reference pattern, if available. rsc.orgacs.org The technique is also valuable for studying polymorphism, where a compound can exist in different crystalline forms.
Thermal Analysis for Stability Studies (e.g., TGA)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) is particularly useful for determining the thermal stability of a compound.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the decomposition temperature and the presence of any volatile components, such as residual solvent or water. For this compound, TGA would reveal the temperature at which it begins to decompose. Studies on related compounds, such as ethylenediamine derivatives and aminopyridines, provide insights into what might be expected. For example, the thermal decomposition of ethylenediamine diperchlorate has been studied by TGA, showing a multi-step decomposition process. researchwithrutgers.com The thermal properties of 2-aminopyridine (B139424) have also been investigated, indicating its melting and boiling points. asianpubs.org The stability of a compound like this compound will be influenced by the strength of its chemical bonds and its intermolecular interactions in the solid state.
Q & A
Q. What are the standard synthetic routes for preparing N2-(2-aminoethyl)pyridine-2,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a pyridine-diamine precursor (e.g., 2,3-diaminopyridine) reacts with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in methanol/water) at 60–80°C for 12–24 hours in an inert atmosphere . Key optimization parameters include:
- Solvent polarity : Methanol/water mixtures enhance solubility of intermediates.
- Catalyst : Raney Ni or Pd/C may accelerate hydrogenation steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity.
Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol/H₂O (4:1) | 85–94 | ≥95 |
| Time | 12–24 hours | – | – |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 6.8–7.5 ppm (pyridine protons) and δ 2.8–3.2 ppm (CH₂-NH₂). ¹³C NMR confirms sp² carbons (120–150 ppm) and aliphatic carbons (40–50 ppm) .
- Mass Spectrometry : HRMS (ESI+) gives [M+H]⁺ at m/z 179.13 (calculated: 179.12) .
- X-ray Crystallography : Use SHELX programs for refinement. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritant per H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste Disposal : Segregate as hazardous organic waste; incinerate at >1000°C .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to model positional disorder in the aminoethyl sidechain .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
- Validation Tools : Check R-factor convergence (<5%) and ADPs with ORTEP-3 for graphical validation .
Q. What strategies address conflicting NMR data for amino proton assignments in pyridine-diamine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve broadening from hydrogen bonding by cooling to -40°C .
- Deuterium Exchange : Add D₂O to confirm exchangeable NH₂ protons (disappearance of δ 2.8–3.2 ppm signals) .
- 2D Experiments : HSQC and HMBC correlate NH₂ protons to adjacent carbons .
Q. How can the biological activity of this compound be enhanced through structural modifications?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to modulate redox activity .
- Chelation : Coordinate with transition metals (e.g., Cu²⁺) to study antimicrobial properties (FT-IR confirms bonding via N-H stretching shifts at 3300–3500 cm⁻¹) .
- Pharmacophore Modeling : Use DFT calculations to predict binding affinity to potassium channels (e.g., Amifampridine analogs) .
Q. What experimental and computational approaches validate vibrational spectra for pyridine-diamine derivatives?
- Methodological Answer :
- IR/Raman Spectroscopy : Assign peaks using group frequency charts (e.g., NH₂ scissoring at 1600–1650 cm⁻¹, pyridine ring stretching at 1500–1580 cm⁻¹) .
- DFT Simulations : Gaussian09 with B3LYP/6-31G* basis set reproduces spectra and identifies mode assignments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
